Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Alkylation: The triazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules.
Industrial Applications: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or activate specific receptors, resulting in its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, used as a research chemical.
Imidazole Derivatives: Known for their broad range of biological activities.
Uniqueness
Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is unique due to its specific triazole structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C8H16N4
- Molecular Weight : 168.24 g/mol
- IUPAC Name : N-methyl-1-(1-methyl-5-propan-2-yltriazol-4-yl)methanamine
- Canonical SMILES : CC(C)C1=C(N=NN1C)CNC
This compound features a triazole ring, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has shown potential against various pathogens. A study demonstrated that triazole compounds could inhibit the growth of fungi and bacteria by disrupting their cellular processes.
Enzyme Inhibition
The compound's mechanism of action includes the inhibition of specific enzymes. For instance, it has been noted that modifications to the triazole ring can enhance potency against certain kinases, such as CSNK2A2. The presence of nitrogen atoms in specific positions on the triazole ring is crucial for effective enzyme interaction and inhibition .
Case Studies and Research Findings
Several studies highlight the biological efficacy of triazole derivatives:
- Antiviral Activity : A study found that derivatives similar to this compound exhibited antiviral properties against viruses like MHV (Mouse Hepatitis Virus). The modifications to the triazole structure significantly improved antiviral activity .
- Cancer Research : Triazole compounds have been investigated for their chemotherapeutic potential. They have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
- Chagas Disease Treatment : Research on related triazole compounds has demonstrated effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed significant suppression of parasite burden in mouse models .
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules:
- Enzyme Binding : The compound can bind to active sites on enzymes, leading to inhibition or modulation of their activity.
- Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that regulate cellular functions.
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Antiviral | Enzyme inhibition |
5-Amino Triazoles | Antiparasitic | Induces apoptosis |
Imidazole Derivatives | Broad spectrum | Enzyme modulation |
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-methyl-1-(1-methyl-5-propan-2-yltriazol-4-yl)methanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)8-7(5-9-3)10-11-12(8)4/h6,9H,5H2,1-4H3 |
InChI Key |
KCSLBGWDLLCPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C)CNC |
Origin of Product |
United States |
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